molecular formula C21H24N2O3 B2579679 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 954628-25-2

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2579679
CAS No.: 954628-25-2
M. Wt: 352.434
InChI Key: PRTXFGNSSPVISY-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a benzamide moiety. The compound’s structure combines a lactam (5-oxopyrrolidin-3-yl) ring with a 3,4-dimethylbenzamide group, linked via a methylene bridge.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-4-5-17(10-15(14)2)21(25)22-12-16-11-20(24)23(13-16)18-6-8-19(26-3)9-7-18/h4-10,16H,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTXFGNSSPVISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide typically involves the reaction of 4-methoxyphenylacetic acid with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of the pyrrolidinone derivative to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences: Lacks the pyrrolidinone ring and 4-methoxyphenyl substituent. Features a simpler 3-methylbenzamide group and a hydroxyl-containing tertiary alcohol moiety.
  • The absence of the pyrrolidinone ring reduces conformational rigidity, which may affect binding specificity in biological systems.
  • Synthetic Route: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the more complex multi-step synthesis likely required for the target compound .

N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide ()

  • Structural Differences :
    • Contains a 3,4-dimethoxyphenyl substituent instead of 4-methoxyphenyl.
    • Includes a sulfonyl-piperidine group on the benzamide, introducing strong electron-withdrawing properties.
  • Functional Implications: The 3,4-dimethoxy substitution may enhance electron density, altering reactivity in catalytic or receptor-binding contexts.
  • Key Contrast : The target compound’s 3,4-dimethylbenzamide group provides steric bulk without electron-withdrawing effects, favoring hydrophobic interactions .

Formoterol-Related Compounds (–8)

  • Structural Overlap: Formoterol-related compounds (e.g., Compound C: N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]acetamide) share the 4-methoxyphenyl motif.
  • The presence of a β-hydroxyethylamine chain in Formoterol analogs confers bronchodilatory activity, absent in the target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound
Molecular Weight ~382 g/mol (estimated) 207.3 g/mol ~543 g/mol (estimated)
LogP ~2.8 (predicted) ~1.5 (hydroxyl reduces lipophilicity) ~3.2 (sulfonyl group increases polarity)
Hydrogen Bond Acceptors 4 (amide, lactam, methoxy) 3 (amide, hydroxyl) 7 (amide, sulfonyl, methoxy, lactam)
Synthetic Complexity High (multi-step, chiral centers) Moderate Very high (sulfonation, dimethoxy)

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a methoxyphenyl group, and a dimethylbenzamide moiety. The molecular formula is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, with a molecular weight of 304.4 g/mol. Its structure contributes to its unique reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Methoxyphenyl Group : Involves nucleophilic substitution reactions.
  • Attachment of the Dimethylbenzamide Moiety : This step may utilize acylation reactions to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Pharmacological Properties

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .
  • Antioxidant Activity : Compounds with similar structural motifs have shown antioxidant properties, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of compounds structurally related to this compound:

StudyFindings
Study 1 Demonstrated that related compounds exhibit potent anti-inflammatory activity in vivo and in vitro models, with IC50 values indicating high efficacy compared to standard drugs .
Study 2 Investigated the antioxidant effects of similar compounds, revealing their capacity to reduce oxidative stress in cellular models .
Study 3 Explored the interaction of structurally similar compounds with TRPM8 channels, suggesting potential applications in pain management.

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